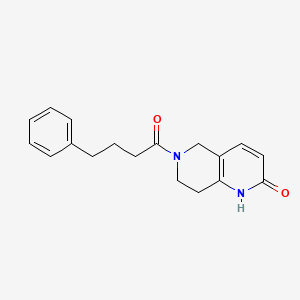

6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

6-(4-Phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a bicyclic lactam derivative featuring a tetrahydro-1,6-naphthyridine core substituted at the N6 position with a 4-phenylbutanoyl group. The 4-phenylbutanoyl substituent introduces enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties and target binding .

Properties

IUPAC Name |

6-(4-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-10-9-15-13-20(12-11-16(15)19-17)18(22)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDMVUKXPIASGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C=C2)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a naphthyridine derivative with 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of naphthyridine derivatives in targeting HIV-1. Specifically, compounds similar to 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one have been evaluated for their ability to inhibit HIV replication by targeting allosteric sites on viral proteins .

Anti-cancer Properties

Naphthyridine derivatives have shown promise in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways effectively. Studies have demonstrated that naphthyridine derivatives can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Data Tables

| Application | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of HIV replication | |

| Anti-cancer | Induction of apoptosis and inhibition of signaling | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antiviral Activity

A study conducted by researchers aimed at evaluating the efficacy of various naphthyridine derivatives against HIV-1 revealed that certain modifications to the naphthyridine core significantly enhanced antiviral activity. The study specifically noted that the introduction of a phenylbutanoyl group improved binding affinity to the LEDGF/p75-binding site on HIV proteins .

Case Study 2: Anti-cancer Properties

In another research project focused on cancer therapeutics, a series of naphthyridine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited potent anti-proliferative effects through activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at N6

The N6 position is a critical site for modulating biological activity. Key analogs and their substituents include:

Key Observations :

- Synthetic Accessibility : Substitution at N6 is typically achieved via alkylation or acylation of the parent lactam, as seen in dihydro analogs (e.g., 12a–12t) .

- Biological Implications : Substituent size and electronics influence target selectivity. For example, 4-fluorophenyl ethers in dihydro derivatives (e.g., 13f) show activity as GPCR modulators, while benzyl derivatives may favor cytotoxicity .

Saturation and Ring Modifications

The saturation level of the naphthyridine core impacts conformational flexibility and binding:

Target Selectivity

SciFinder data reveals that 1,6-naphthyridin-2(1H)-ones with C3–C4 single bonds (78 references) and double bonds (819 references) exhibit divergent biological targets :

- C3–C4 Single Bonds : Preferentially target kinases and proteases.

- C3–C4 Double Bonds : Associated with GPCR modulation (e.g., dopamine receptors).

Cytotoxicity and Anticancer Activity

The target compound’s 4-phenylbutanoyl group may enhance pro-apoptotic effects via increased intracellular retention.

Challenges and Innovations

- Yield Optimization : Dihydro analogs (12a–12t) are synthesized in low-to-moderate yields (e.g., 30–66%), suggesting room for improvement in the target compound’s synthesis .

- Purity : Commercial analogs (e.g., CAS 601514-58-3) are available at ≥95% purity, indicating established purification protocols .

Biological Activity

The compound 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS Number: 1421526-88-6) is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C18H20N2O2

- Molecular Weight : 296.37 g/mol

- IUPAC Name : 6-(4-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

- SMILES : C1CN(CC2=C1NC(=O)C=C2)C(=O)CCCC3=CC=CC=C3

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many naphthyridine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit proteases or kinases that are crucial for cell signaling and proliferation.

- Antimicrobial Properties : Some studies have shown that naphthyridine derivatives possess antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit growth-related enzymes.

Pharmacological Studies

Several studies have investigated the pharmacological potential of this compound and its analogs:

- Anticancer Activity : Research has demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells. A study highlighted that certain modifications to the naphthyridine structure enhance its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .

- Neuroprotective Effects : Naphthyridine compounds have been studied for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related naphthyridine compound on human lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of a naphthyridine derivative resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in treating neurodegenerative conditions.

Data Table

The following table summarizes key findings related to the biological activity of This compound and its analogs:

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?

The synthesis of this compound typically involves functionalizing the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core. Key strategies include:

- Cobalt-catalyzed [2 + 2 + 2] cyclizations for constructing the naphthyridine backbone, optimized under microwave conditions to enhance reaction efficiency and yield .

- Acylation reactions at the N6 position using 4-phenylbutanoyl chloride or activated derivatives. Reaction conditions (e.g., anhydrous solvents, temperature control) must be carefully monitored to avoid side products .

- Protection/deprotection steps , such as tert-butoxycarbonyl (Boc) groups, to improve regioselectivity during multi-step syntheses .

Advanced: How do mechanical treatments (e.g., compression, grinding) impact the chemical stability of this compound?

Mechanical stress during formulation significantly reduces crystallinity, leading to:

- Lower degradation temperatures (observed via thermal analysis) and increased formation of degradation products during storage .

- Amorphous phase formation , detected via powder X-ray diffraction (PXRD), which correlates with accelerated hydrolysis or oxidation pathways .

Methodological recommendations : - Avoid high-pressure compression during tablet formulation.

- Use cryogenic grinding or solvent-based methods to preserve crystallinity.

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and acyl group attachment .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., melting point >220°C) .

Advanced: How can researchers resolve contradictions in reaction yields when using different catalytic systems?

Discrepancies often arise from variations in:

- Catalyst loading : Cobalt-based systems require precise stoichiometry (e.g., 5–10 mol%) to avoid side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may promote hydrolysis of the acyl group .

Troubleshooting approach : - Conduct kinetic studies to identify rate-limiting steps.

- Use in situ monitoring (e.g., FTIR) to track intermediate formation.

Basic: What are the key physicochemical properties influencing solubility and formulation?

- LogP : Estimated at -0.81, suggesting moderate hydrophilicity .

- Solubility : Poor in non-polar solvents; enhanced in DMSO or ethanol due to hydrogen-bonding interactions with the ketone and amide groups .

- Vapor pressure : Negligible (0.0±1.1 mmHg at 25°C), reducing volatility-related losses .

Advanced: How do substituents on the naphthyridine core affect biological activity?

While direct data on this compound is limited, structural analogs suggest:

- 4-Phenylbutanoyl group : May enhance lipophilicity, improving membrane permeability in cellular assays .

- Ketone moiety : Potential for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Validation strategy : - Perform molecular docking studies with proteins of interest (e.g., kinases).

- Compare IC50 values against unsubstituted naphthyridines.

Basic: What are the recommended storage conditions to maintain compound integrity?

- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption .

- Light sensitivity : Protect from prolonged UV exposure to avoid photo-degradation .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.